molecular formula C20H12BrFN2O3S B11969340 (4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B11969340
M. Wt: 459.3 g/mol
InChI Key: OXNFXRGTTHUXAP-ICFOKQHNSA-N
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Description

5-(3-BR-PH)-4-(4-F-BENZOYL)3-HO-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrole ring, a thiazole ring, and various substituents, making it a molecule of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BR-PH)-4-(4-F-BENZOYL)3-HO-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiazole Ring: This can be done via Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to speed up the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-BR-PH)-4-(4-F-BENZOYL)3-HO-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. Typically, such compounds can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    5-(3-BR-PH)-4-(4-F-BENZOYL)3-HO-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar compounds include other heterocyclic compounds with pyrrole and thiazole rings, such as thiazolyl-pyrroles and benzoyl-pyrroles.

Uniqueness

    Structural Features: The presence of both bromophenyl and fluorobenzoyl groups, along with the hydroxyl and thiazole moieties, makes this compound unique in its chemical and physical properties.

    Its unique structure may confer specific biological activities or material properties not found in similar compounds.

Properties

Molecular Formula

C20H12BrFN2O3S

Molecular Weight

459.3 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H12BrFN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15-

InChI Key

OXNFXRGTTHUXAP-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NC=CS4

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4

Origin of Product

United States

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